molecular formula C13H14ClN3O3 B12924979 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 89757-64-2

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B12924979
CAS No.: 89757-64-2
M. Wt: 295.72 g/mol
InChI Key: DNEZLJYAUVNOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound based on the 1,3,4-oxadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry research . This particular derivative features a 4-methoxyphenyl substituent on the oxadiazole ring, linked via an amide bond to a 4-chlorobutanamide chain. The 1,3,4-oxadiazole core is known for its electron-deficient nature and ability to act as a pharmacophore, a key feature in the development of novel bioactive molecules . Researchers value this scaffold for its potential to interact with various enzymatic targets and its utility in constructing more complex chemical entities for biological screening. The primary research applications of 1,3,4-oxadiazole derivatives like this compound are in the areas of oncology and enzymology. These compounds have demonstrated promising antiproliferative activities against various cancer cell lines through multiple mechanisms. Evidence from literature suggests that conjugated 1,3,4-oxadiazoles can act by inhibiting critical enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and telomerase . Furthermore, structurally similar compounds have been screened for their inhibitory effects on other enzymes like lipoxygenase (LOX), indicating a broader potential for anti-inflammatory research . The specific pattern of substitution on the oxadiazole ring, including the 4-methoxyphenyl and chloroalkylamide groups in this molecule, is a subject of ongoing investigation to understand its structure-activity relationship (SAR) and optimize its selectivity and potency against these biological targets . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature on 1,3,4-oxadiazole derivatives for a comprehensive understanding of the synthetic methodologies and biological profiling relevant to this class of compounds .

Properties

CAS No.

89757-64-2

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

IUPAC Name

4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

InChI

InChI=1S/C13H14ClN3O3/c1-19-10-6-4-9(5-7-10)12-16-17-13(20-12)15-11(18)3-2-8-14/h4-7H,2-3,8H2,1H3,(H,15,17,18)

InChI Key

DNEZLJYAUVNOQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Substituted-1,3,4-Oxadiazol-2-Thiol (Intermediate)

This intermediate is synthesized through cyclization of acid hydrazides in the presence of carbon disulfide and potassium hydroxide.

Procedure :

  • Dissolve acid hydrazides (0.01 mol) in absolute ethanol (10 mL).
  • Add carbon disulfide (0.03 mol) and potassium hydroxide (0.02 mol).
  • Reflux the mixture for 6 hours with constant stirring.
  • Monitor reaction progress via thin-layer chromatography (TLC).
  • After completion, dilute the reaction mixture with distilled water and acidify to pH 2 using dilute hydrochloric acid.
  • Filter the precipitate, wash with distilled water, and recrystallize from ethanol to obtain pure 5-substituted-1,3,4-oxadiazol-2-thiol.

Synthesis of N-(5-Chloro-2-Methoxyphenyl)-4-Bromobutanamide

This step involves the preparation of a brominated amide precursor.

Procedure :

  • Dissolve 5-chloro-2-methoxyaniline (0.1 mmol) in methanol.
  • Adjust the pH to 9 using a sodium carbonate solution.
  • Add 4-bromobutyryl bromide (0.1 mmol) dropwise while stirring vigorously.
  • Filter the resulting precipitate, wash with distilled water, and dry it for further use.

Coupling Reaction to Form Final Product

The final step involves coupling the oxadiazole derivative with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide.

Procedure :

  • Dissolve 5-substituted-1,3,4-oxadiazol-2-thiol (0.1 mmol) in N,N-dimethylformamide (DMF) (10 mL).
  • Add sodium hydride (0.1 mmol) to the solution and stir at room temperature for 30 minutes.
  • Introduce N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide into the reaction mixture and stir for an additional 3–4 hours.
  • Monitor the reaction progress using TLC.
  • Upon completion, add distilled water to quench the reaction and extract the product using a suitable solvent.
  • Purify the product by recrystallization or column chromatography.

Analytical Characterization

The synthesized compound is typically characterized using:

Data Table: Summary of Key Reagents and Conditions

Step Reagent(s) Solvent Reaction Conditions Monitoring Method
1 Acid hydrazides, CS$$_2$$, KOH Ethanol Reflux for 6 hours TLC
2 5-Chloro-2-methoxyaniline, Na$$2$$CO$$3$$, 4-Bromobutyryl bromide Methanol Room temperature stirring Precipitation
3 Oxadiazole-thiol derivative, NaH DMF Stirring at room temp for 3–4 hours TLC

Notes on Optimization

To improve yield and purity:

  • Use freshly prepared reagents like sodium hydride to avoid side reactions.
  • Maintain strict control over pH during acidification steps to ensure complete precipitation.
  • Employ high-purity solvents for recrystallization.

Chemical Reactions Analysis

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide and related analogs:

Compound Name Core Structure Substituents/R-Groups Biological Activity/Properties Key References
This compound 1,3,4-Oxadiazole - 5-(4-Methoxyphenyl)
- 2-(4-Chlorobutanamide)
Potential antifungal/antimicrobial (inferred)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - 5-(4-Methoxyphenylmethyl)
- 2-(Sulfamoylbenzamide)
Antifungal (C. albicans), Trr1 inhibitor
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - 5-(Furan-2-yl)
- 2-(Sulfamoylbenzamide)
Antifungal (C. albicans)
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d) 1,3,4-Oxadiazole - 5-(4-Chloro-2-phenoxyphenyl)
- 2-(Carboxamide)
Structural data (IR, NMR, Mass) reported
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 1,3,4-Thiadiazole - 5-(4-Chlorobenzyl)
- 2-(Butanamide)
Higher LogP (4.8), structural analog (thiadiazole)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) 1,3,4-Oxadiazole - 5-(4-Chlorophenyl)
- 2-(Thioether)
Molecular ion peak at m/z 361

Structural and Functional Insights:

The thioether linkage in compound 11a () introduces a sulfur atom, which may enhance lipophilicity compared to the target compound’s amide group.

Substituent Effects :

  • 4-Methoxyphenyl Group : Present in both the target compound and LMM5 (), this group improves solubility compared to hydrophobic substituents like furan-2-yl (LMM11) or cyclohexyl (LMM11).
  • Chlorine Placement : The 4-chloro position in the butanamide chain (target compound) versus 4-chlorophenyl (compound 11a) may influence steric interactions with enzymatic pockets.

Biological Activity :

  • LMM5 and LMM11 exhibit confirmed antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s lack of a sulfamoyl group (present in LMM5/LMM11) may reduce enzyme inhibition but could offer alternative mechanisms.
  • Thiadiazole analogs (e.g., ) with higher LogP values (4.8) may exhibit better membrane permeability but lower aqueous solubility compared to the target compound.

Physicochemical Properties: The target compound’s molecular weight (~300–350 g/mol) and moderate LogP (inferred from structural analogs) position it within Lipinski’s rule of five, suggesting favorable drug-likeness.

Research Findings and Data

Antifungal Activity (Inferred):

While direct data on the target compound’s antifungal activity is unavailable, structurally related 1,3,4-oxadiazoles (e.g., LMM5) show MIC values of 8–16 µg/mL against C. albicans . The absence of a sulfamoyl group in the target compound may necessitate higher concentrations for similar efficacy.

Structural Characterization:

Key analytical data (IR, NMR, Mass) for similar compounds () suggest that the target compound’s 1,3,4-oxadiazole core would exhibit characteristic IR stretches at 1600–1650 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (C-O). The 4-methoxyphenyl group would produce distinct aromatic proton signals at δ 6.8–7.3 ppm in ¹H NMR.

Biological Activity

4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions. The process generally includes:

  • Formation of the oxadiazole : The precursor compounds are reacted under acidic or basic conditions to form the oxadiazole structure.
  • Substitution reactions : The introduction of the chloro and methoxy groups is achieved through electrophilic aromatic substitution.
  • Amidation : The final step involves the reaction with butanoyl chloride to form the amide bond.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated several oxadiazole compounds for their anticancer activity against six human cancer cell lines and normal fibroblast cells. Among these compounds, those with 4-chlorophenyl and 4-bromophenyl substituents showed notable activity. Specifically, compounds bearing these groups demonstrated selective moderate activity against gastric and colon cancer cell lines .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)
4dNUGC (Gastric)0.028
4cLiver CancerHigher than 4d
3cColon CancerModerate

The mechanism by which these compounds exert their anticancer effects is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies suggest that oxadiazoles may act as inhibitors of topoisomerase II or may interfere with apoptosis pathways .

Pharmacological Studies

In addition to anticancer activity, compounds similar to this compound have been investigated for other pharmacological properties:

  • Anti-inflammatory Activity : Some derivatives have shown promise as lipoxygenase inhibitors, which are important in inflammatory processes .
  • Neuroprotective Effects : Research indicates potential neuroprotective activities linked to certain oxadiazole derivatives, suggesting their utility in treating neurodegenerative diseases .

Case Studies

  • Study on Cytotoxicity : A recent study highlighted that among various synthesized oxadiazole derivatives, those with halogen substitutions exhibited enhanced cytotoxicity against liver and gastric cancer cell lines. The study concluded that structural modifications significantly influence biological activity .
  • Pharmacological Screening : A comprehensive screening assay demonstrated that certain oxadiazole derivatives could inhibit the secretion of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides using phosphorus oxychloride (POCl₃) as a dehydrating agent. For example, similar oxadiazoles are synthesized by refluxing substituted hydrazides with POCl₃ at 120°C, followed by purification via column chromatography using ethyl acetate/hexane gradients . Optimization of reaction time (typically 6–12 hours) and stoichiometric ratios (1:1.2 hydrazide:POCl₃) is critical to achieving yields >70%.

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH₃) and chlorobutanyl (δ ~4.2 ppm for Cl-CH₂) groups.
  • FT-IR : Identify characteristic peaks for the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+ at m/z 346.08 for C₁₉H₁₇ClN₃O₃) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Conduct in vitro screening against cancer cell lines (e.g., MCF-7, CCRF-CEM) using MTT assays. For antimicrobial activity, use broth microdilution (MIC determination against S. aureus or E. coli). Antioxidant potential can be assessed via DPPH radical scavenging (IC₅₀ calculation). Dose-response curves (1–100 μM) and triplicate replicates are essential to minimize variability .

Advanced Research Questions

Q. How can X-ray crystallography optimize structural refinement for this compound?

  • Methodological Answer : Use SHELXL for refinement, particularly for handling high-resolution data or twinned crystals. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXD for phase determination via dual-space methods.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H-atoms geometrically. R-factors <5% indicate reliable models .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

  • Methodological Answer : Modify substituents systematically:

  • Methoxyphenyl Group : Replace with electron-withdrawing groups (e.g., nitro) to enhance anticancer activity (e.g., IC₅₀ improvement from 15.14 μM to <10 μM).
  • Chlorobutanyl Chain : Shorten to reduce cytotoxicity or introduce fluorinated analogs for metabolic stability.
    Validate changes via molecular docking (e.g., targeting bacterial PPTase enzymes) and in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Q. What strategies resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

  • Use identical cell lines (e.g., ATCC-certified MCF-7).
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Perform statistical validation (e.g., ANOVA with p <0.05). Cross-reference with analogues like 4-chloro-N-(4-fluorophenyl)benzamide to identify substituent-specific trends .

Q. How can mechanistic studies elucidate its mode of action?

  • Methodological Answer : For antibacterial activity, target enzyme inhibition assays (e.g., PPTase activity via malachite green phosphate detection). For anticancer effects, perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3/9 activation). Pathway analysis (e.g., ROS generation via DCFH-DA probes) can clarify antioxidant mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.